molecular formula C19H22NO4+ B571672 Mangochinine CAS No. 209115-67-3

Mangochinine

Cat. No.: B571672
CAS No.: 209115-67-3
M. Wt: 328.388
InChI Key: KMJDZTDWUQFSHS-FOIQADDNSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mangochinine is a naturally occurring dibenzopyrrocoline alkaloid derived from the plant Manglietia chingiiThe compound is characterized by its yellow or yellow-green solid appearance and its solubility in organic solvents such as diethyl ether and dichloromethane .

Preparation Methods

The synthesis of Mangochinine involves several steps:

Chemical Reactions Analysis

Mangochinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom in the 3-bromo-4-methoxybenzoic acid ester intermediate.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mangochinine has several scientific research applications:

Mechanism of Action

The mechanism of action of Mangochinine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as α-glucosidase and tyrosine phosphatase 1B, which are involved in metabolic processes. The compound’s effects are mediated through its binding to these enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Mangochinine can be compared to other similar compounds, such as:

    Mangiferin: A xanthonoid polyphenol with antioxidant and anti-inflammatory properties.

    Pellitorine: An amide with antiplatelet activity.

    (2E,4E)-N-isobutyl-2,4-dodecadienamide: Another compound with antiplatelet properties.

What sets this compound apart is its unique dibenzopyrrocoline structure, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJDZTDWUQFSHS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of mangochinine?

A1: this compound is a dibenzopyrrocoline alkaloid. While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ]. The stereochemistry of the naturally occurring compound was determined to be (1R,2S)-(-)-mangochinine [].

Q2: Which enzymes have been studied as potential targets for this compound using computational methods?

A2: Molecular docking simulations were used to predict the binding affinity of this compound to α-glucosidase (PDB ID: 3W37) and tyrosine phosphatase 1B (PTP1B) []. These simulations suggested that this compound might have potential as an inhibitor of these enzymes.

Q3: Has this compound been tested for its inhibitory activity against α-glucosidase and PTP1B in vitro or in vivo?

A3: While the computational studies propose this compound as a potential inhibitor [], there is no mention of in vitro or in vivo studies in the provided abstracts. Further experimental validation is needed to confirm these predictions.

Q4: What are the predicted pharmacological properties and potential applications of this compound?

A4: Quantitative structure–activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) regressions suggest that this compound possesses favorable biocompatibility and pharmacokinetic properties []. This suggests its potential for medicinal development, although further research is needed.

Q5: How was this compound synthesized?

A5: A racemic mixture of this compound was synthesized using a palladium-catalyzed reaction involving dihydroisoquinoline derivatives, prepared via the Bischler-Napieralsky reaction [, ]. This synthetic route highlights the potential for developing more efficient methods for obtaining this alkaloid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.